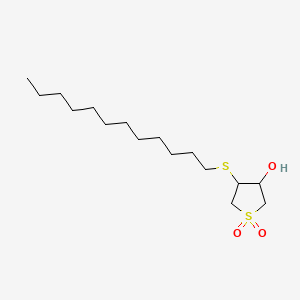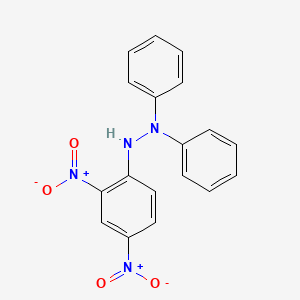![molecular formula C16H12O B14155858 1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one CAS No. 42937-13-3](/img/structure/B14155858.png)
1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one is a polycyclic aromatic ketone with a unique structure that includes a cyclopenta-fused phenalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, it can inhibit or activate enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,6,7-Tetrahydro-cyclopenta[cd]phenalen-5-one: This compound shares a similar core structure but differs in the degree of hydrogenation.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound with a pyridine ring fused to the cyclopenta structure.
Uniqueness
1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Propriétés
Numéro CAS |
42937-13-3 |
|---|---|
Formule moléculaire |
C16H12O |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
7-methyltetracyclo[6.5.2.04,15.011,14]pentadeca-1,3,6,8(15),9,11(14)-hexaen-5-one |
InChI |
InChI=1S/C16H12O/c1-9-8-14(17)13-7-5-11-3-2-10-4-6-12(9)16(13)15(10)11/h4-8H,2-3H2,1H3 |
Clé InChI |
JKNDCGBDKXSEEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=CC=C3CCC4=C3C2=C1C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


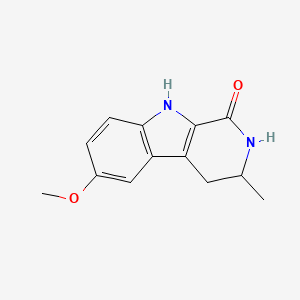
![2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B14155786.png)


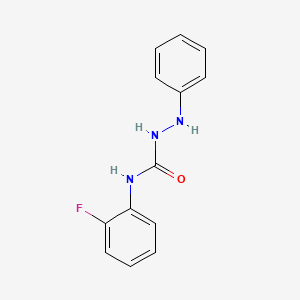

![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)

![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)
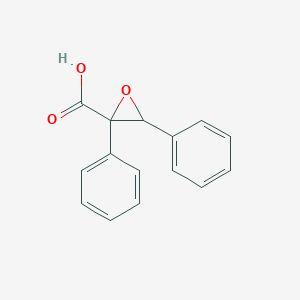
![N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14155821.png)
